molecular formula NaReO4<br>NaO4Re B082388 Sodium perrhenate CAS No. 13472-33-8

Sodium perrhenate

カタログ番号 B082388
CAS番号: 13472-33-8
分子量: 273.19 g/mol
InChIキー: KMISVFTVBOPTAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium Perrhenate, also known as Sodium Rhenate (VII), is an inorganic compound with the formula NaReO4 . It is a white salt that is soluble in water and is a common precursor to other rhenium compounds . Its structure resembles that of sodium perchlorate and sodium permanganate .


Synthesis Analysis

This compound can be prepared by treating rhenium heptoxide with a base or by ion exchange from the potassium salt . Another method of preparation involves reacting rhenium metal with hydrogen peroxide in the presence of a base .


Molecular Structure Analysis

The molecular formula of this compound is NaReO4 . The structure of this compound resembles that of sodium perchlorate and sodium permanganate .


Chemical Reactions Analysis

This compound reacts with sodium in ethanol to give nonahydridorhenate . It has been used as a precursor of rhenium nitrides (such as Re 3 N, Re 2 N, Re 3 N 2, ReN 2, ReN 3, ReN 4), which can be used as catalysts for ammonia synthesis and for hydro-denitrogenation .


Physical And Chemical Properties Analysis

This compound is a white solid with a density of 5.39 g/cm3 . It has a melting point of 414 °C . It is highly soluble in water, with a solubility of 103.3 g/100 mL at 0 °C, 114.0 g/100 mL at 25 °C, 145.3 g/100 mL at 30 °C, and 173.0 g/100 mL at 50 °C .

科学的研究の応用

  • Crystallization Process : Sodium perrhenate demonstrates high solubility in aqueous solutions and can be crystallized using ethanol, offering an energy and water-efficient alternative to conventional processes. This process requires less energy and water than traditional evaporative crystallization methods used in industry (Casas et al., 2012).

  • Medical Applications : this compound shows potential in medical applications, especially in the diagnosis and therapy of thyroid cancer and nonthyroid malignancies. It is taken up by tissues expressing the sodium-iodide symporter (NIS) and can be used for radiotherapy (Zuckier et al., 2004).

  • Mass Spectrometry : In mass spectrometry, perrhenate ions (ReO4−) are compared with Cs+ ions for their ability to generate molecular species from sodium nitrate. Perrhenate ions are found to be more efficient in this regard, offering enhanced sputtering capabilities (Groenewold et al., 1997).

  • Structural Analysis : The structural properties of the perrhenate ion have been studied using Raman and infrared spectra. These studies have confirmed that the perrhenate ion in dilute solutions is ReO4− and has tetrahedral symmetry (Claassen & Zielen, 1954).

  • Cancer Therapy : Research indicates that this compound, in the form of rhenium-188 perrhenate, could be an effective treatment for breast tumors expressing the sodium/iodide symporter (NIS). It has the potential to deliver a higher dose of radiation compared to iodine-131, making it a promising therapeutic agent (Dadachova et al., 2002).

  • Chemical Extraction : this compound has been studied in the context of chemical extraction processes. Its extraction from sulfuric acid solutions using amine N235 and its thermodynamic properties have been analyzed, providing insights into efficient extraction methods (Fang et al., 2014).

  • Thermodynamics : The standard state thermodynamic properties of aqueous this compound at temperatures ranging from 298.15 to 598.15 K have been determined. This research aids in understanding the behavior of this compound under different temperature conditions (Djamali et al., 2009).

  • Electrochemical Recovery : The electrochemical recovery of rhenium from W–Re alloys in the form of perrhenic acid has been explored. This process involves the dissolution of the alloy and the subsequent conversion of potassium perrhenate into perrhenic acid (Levin & Levchuk, 2017).

  • Nanoparticle Synthesis : Gamma irradiation has been used to synthesize rhenium oxide nanoparticles from a solution of this compound. This method offers a pathway to create nanoparticles of varying sizes for various applications (Rojas & Castaño, 2014).

  • Anion-Cation Binding Studies : this compound has been used to study cooperative halide and perrhenate anion–sodium cation binding, as well as pertechnetate extraction and transport. This research contributes to understanding the complex interactions and behaviors of these ions in various environments (Beer et al., 1999).

Safety and Hazards

Sodium Perrhenate is an oxidizer and can cause skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored away from clothing and other combustible materials . After handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly .

作用機序

Target of Action

Sodium perrhenate primarily targets the sodium-iodide symporter (NIS) . The NIS is a glycoprotein that mediates the active transport of iodide into thyroid follicular cells, which is a crucial step in the synthesis of thyroid hormones . It has also emerged as a potential target for radiotherapy of nonthyroid malignancies that express the endogenous or transfected symporter .

Mode of Action

This compound interacts with its target, the NIS, in a similar manner to iodide and pertechnetate . The NIS actively transports this compound into cells, where it can exert its effects

Biochemical Pathways

It is known that this compound can be used as a precursor of rhenium nitrides . These nitrides can serve as catalysts for ammonia synthesis and for hydro-denitrogenation , suggesting that this compound may influence these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake and biodistribution in vivo, mediated by the NIS . Biodistributions of iodide, pertechnetate, and perrhenate in live mice were found to be remarkably similar . The effective half-life of this compound was approximately 12.5 hours in tumor, liver, and lungs . These properties impact the bioavailability of this compound and its potential therapeutic applications.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor to other rhenium compounds . For instance, it can be used to prepare rhenium nitrides, which can act as catalysts for certain biochemical reactions

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water (> 1130 g/L at 25 °C) suggests that it can be readily distributed in aqueous environments . Furthermore, its reactions with other substances, such as sodium in ethanol to give nonahydridorhenate , can also affect its action and stability. More research is needed to fully understand how different environmental factors influence the action of this compound.

特性

IUPAC Name

sodium;oxido(trioxo)rhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.4O.Re/q+1;;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISVFTVBOPTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Re](=O)(=O)=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaReO4, NaO4Re
Record name Sodium perrhenate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_perrhenate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14333-24-5 (Parent)
Record name Sodium perrhenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name Sodium perrhenate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17639
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

13472-33-8
Record name Sodium perrhenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenate (ReO41-), sodium (1:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium rhenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PERRHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary application of Sodium perrhenate in the medical field?

A1: this compound serves as the chemical form of Rhenium-188, a radioisotope obtained from the Tungsten-188/Rhenium-188 generator system. This system is widely used in developing radiopharmaceuticals for cancer treatment, particularly for pain management associated with bone metastases. []

Q2: How does Rhenium-188, derived from this compound, function as a therapeutic agent?

A2: Rhenium-188 (Re-188) decays by emitting high-energy beta particles, which have a maximum range of approximately 11 mm in tissue. This makes Re-188 suitable for treating small tumors or targeting micrometastases. []

Q3: Can you elaborate on the use of Rhenium-188 in pain palliation for bone metastases?

A3: Re-188-labeled agents like hydroxyethylidenediphosphonate (HEDP) target bone metastases. Clinical studies have shown Re-188-HEDP provides effective pain relief with minimal bone marrow suppression. []

Q4: Are there any other radiopharmaceuticals being developed using Rhenium-188?

A4: Yes, besides HEDP, Rhenium-188 is being investigated for its use with Dimercaptosuccinic acid (DMSA) for bone pain and with the somatostatin analogue RC-160 for targeting somatostatin-receptor-positive tumors. []

Q5: What makes the Tungsten-188/Rhenium-188 generator system particularly useful in clinical settings?

A5: This generator system offers a convenient and cost-effective way to obtain carrier-free this compound. Its extended shelf-life, potentially up to one year with proper handling, further enhances its practicality for routine radiopharmaceutical preparation. []

Q6: Is there a method to increase the concentration of Rhenium-188 saline solutions obtained from the generator?

A6: Yes, employing disposable tandem ion-exchange columns after elution effectively concentrates Rhenium-188 saline solutions to specific volumes exceeding 500 mCi/ml. []

Q7: Beyond cancer treatment, what other medical applications utilize Rhenium-188?

A7: Rhenium-188 shows promise in treating rheumatoid arthritis and synovitis. Research also explores its potential for palliative treatment of hepatocellular carcinoma. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is NaReO4, and its molecular weight is 273.19 g/mol.

Q9: How can the structure of the perrhenate ion be characterized?

A9: Spectroscopic techniques, such as Raman and infrared spectroscopy, confirm the tetrahedral structure of the perrhenate ion (ReO4-) in dilute solutions. [, ]

Q10: Have there been any studies on the crystallization of this compound?

A10: Yes, research has explored the crystallization of this compound from solutions containing NaReO4, H2O, and C2H5OH at a temperature of 298 K. [, ]

Q11: Are there any known complexes of this compound with organic molecules?

A11: Yes, a complex of this compound with cis-syn-cis-Dicyclohexano-18-crown-6 has been structurally characterized. The study revealed that the crown ether does not form a perfect cavity for sodium, as indicated by the varying Na-O bond lengths. []

Q12: What is the role of this compound in the synthesis of N-Carboxy-α,β-didehydro-α-aminosäure-anhydriden?

A12: this compound acts as a catalyst in the reaction of α-Azidocarboxylic acids with phosgene, leading to the formation of N-Carboxy-α,β-didehydroamino acid anhydrides. This reaction is carried out in dimethoxyethane at 85°C and results in good yields. []

Q13: How does this compound behave at high temperatures?

A13: Studies using mass spectrometry have shown that heating this compound leads to its vaporization. The vapor phase consists of both monomeric (NaReO4) and dimeric ((NaReO4)2) molecules. []

Q14: Has the interaction of this compound with polymers been studied?

A14: Microcalorimetric titration studies have been conducted to investigate the interactions between this compound and a random copolymer of PEG and PPG (UCON-50) in aqueous solutions. Results indicated an entropy compensation effect, where changes in enthalpic interactions were balanced by entropy changes, maintaining a near-zero interaction free energy. []

Q15: Are there any studies on the separation of this compound using aqueous biphasic systems?

A15: Research suggests that aqueous polymer phases, particularly those formed with PEG and PPG, show a strong affinity for certain radionuclide ions like perrhenate. This property makes them potentially suitable for selective extraction of these ions during the pretreatment of radioactive waste. []

Q16: Can you elaborate on the use of SuperLig® 639 resin in relation to this compound?

A16: SuperLig® 639 resin is effective in removing perrhenate from simulated Hanford waste supernates. Studies identified sodium nitrate and this compound ion pairs as the primary species adsorbing onto the resin. Potassium nitrate and potassium perrhenate also compete for sorption sites, but the resin selectively removes potassium salts over sodium salts. [, ]

Q17: What methods are used to quantify this compound in various matrices?

A17: Several analytical techniques can be used, including:

  • Radiometry: Used to measure the radioactivity of Rhenium-188 derived from this compound, particularly for quality control in radiopharmaceutical production. [, ]
  • Thin Layer Chromatography (TLC): This technique is employed to assess the radiochemical purity of Rhenium-188 solutions. []
  • High Performance Liquid Chromatography (HPLC): Utilized to analyze the chemical composition of Rhenium-188 preparations and monitor the stability of radiolabeled compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。